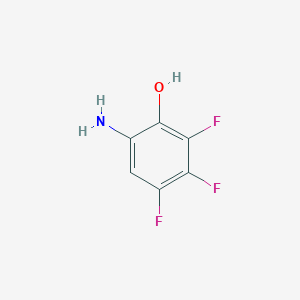

6-Amino-2,3,4-trifluorophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ゲルセミンは、ゲルセミウム属の開花植物から単離されたインドールアルカロイドとしても知られています。この属は、アメリカ大陸と東南アジアの亜熱帯および熱帯地域に自生しています。ゲルセミンは、麻痺作用を持つ非常に有毒な化合物であり、暴露すると死亡する可能性があります。 毒性があるにもかかわらず、ゲルセミンは潜在的な治療効果のために薬理学的研究の対象となってきました .

準備方法

合成経路および反応条件

ゲルセミンの全合成は、その複雑な分子構造のために複雑なプロセスです。注目すべき合成経路の1つは、高ジアステレオ選択性およびエナンチオ選択性を示す有機触媒によるディールス・アルダー反応です。 この反応は、分子内環化や官能基変換などのいくつかのステップが続き、ゲルセミン分子を構築します .

工業的生産方法

ゲルセミンの工業的生産は、一般的に天然資源、特にゲルセミウム・エレガンス植物からの抽出を伴います。抽出プロセスには、植物材料の収穫、それに続く溶媒抽出および精製ステップによるゲルセミンの単離が含まれます。 高毒性のため、製造プロセスには、労働者と環境を保護するための厳格な安全対策が必要です .

化学反応の分析

反応の種類

ゲルセミンは、以下を含むさまざまな化学反応を起こします。

酸化: ゲルセミンは、異なる誘導体を形成するために酸化することができます。これらの誘導体は、異なる生物学的活性を有する可能性があります。

還元: 還元反応は、ゲルセミンの官能基を変え、薬理学的特性を変化させる可能性があります。

一般的な試薬と条件

ゲルセミンの化学反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。 反応条件は、目的の変換に応じて異なりますが、選択性と収率を確保するために、制御された温度と特定の溶媒を伴うことがよくあります .

主要な生成物

ゲルセミンの化学反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応は、薬理学的特性が変化したゲルセミン誘導体を生成する可能性があり、一方、還元反応は、ゲルセミンの単純なアナログを生成する可能性があります .

科学研究の応用

化学: ゲルセミンは、複雑なアルカロイド合成と反応機構を研究するためのモデル化合物として役立ちます。

生物学: 研究により、ゲルセミンは脳に浸透し、不安解消効果や神経痛緩和効果などの神経学的活動を生成することが示されています.

科学的研究の応用

作用機序

ゲルセミンは、主に哺乳類のグリシン受容体の作動薬として作用することにより効果を発揮します。この受容体の活性化は、塩化物イオンの流入に続いてニューロンにおける抑制性シナプス後電位につながり、筋肉の弛緩と麻痺をもたらします。 ゲルセミンの作用に関与する分子標的と経路には、ニューロンの活動と筋肉の機能を調節するグリシン受容体と関連するシグナル伝達経路が含まれます .

類似化合物の比較

ゲルセミンは、その特定の分子構造と強力な生物学的活性により、インドールアルカロイドの中でユニークです。類似の化合物には、以下が含まれます。

コウミン: 鎮痛作用と抗炎症作用で知られるゲルセミウム種に見られる別のインドールアルカロイド。

ゲルセビリン: 類似の薬理学的効果を持つが、分子構造が異なるアルカロイド。

ゲルセミンは、その高毒性とグリシン受容体に対する特異的な作用により、毒性学的および治療的研究の両方にとって重要な化合物となっています .

類似化合物との比較

Gelsemine is unique among indole alkaloids due to its specific molecular structure and potent biological activities. Similar compounds include:

Koumine: Another indole alkaloid found in Gelsemium species, known for its analgesic and anti-inflammatory properties.

Gelsevirine: An alkaloid with similar pharmacological effects but differing in molecular structure.

Humantenine: An indole alkaloid with distinct biological activities, including potential anti-cancer properties.

Gelsemine stands out due to its high toxicity and specific action on the glycine receptor, making it a compound of significant interest for both toxicological and therapeutic research .

特性

CAS番号 |

163734-03-0 |

|---|---|

分子式 |

C6H4F3NO |

分子量 |

163.1 g/mol |

IUPAC名 |

6-amino-2,3,4-trifluorophenol |

InChI |

InChI=1S/C6H4F3NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2 |

InChIキー |

VEPKZQHPDWUTBU-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1F)F)F)O)N |

正規SMILES |

C1=C(C(=C(C(=C1F)F)F)O)N |

同義語 |

Phenol, 6-amino-2,3,4-trifluoro- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)

![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine](/img/structure/B69062.png)

![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)